

Comparison of spectroscopic data for various picolinohydrazide ligands

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A Comparative Spectroscopic Guide to Picolinohydrazide Ligands

For Researchers, Scientists, and Drug Development Professionals

Picolinohydrazides are a versatile class of organic compounds featuring a pyridine ring linked to a hydrazide group. Their inherent chelating ability, stemming from the presence of multiple nitrogen and oxygen donor atoms, makes them valuable ligands in coordination chemistry.[1] The resulting metal complexes have demonstrated significant potential in catalysis and medicinal chemistry, exhibiting a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This guide provides a comparative analysis of the spectroscopic data for various picolinohydrazide ligands, offering a valuable resource for researchers engaged in the synthesis and characterization of these compounds.

The spectroscopic properties of **picolinohydrazide** ligands can be finely tuned by introducing different functional groups to the pyridine ring, which in turn influences the properties of their metal complexes.[1] A thorough understanding of their spectroscopic signatures is therefore crucial for structure elucidation and for predicting their coordination behavior.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a selection of **picolinohydrazide** ligands and their derivatives, compiled from existing literature. This allows for a straightforward



comparison of their characteristic spectral features.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within **picolinohydrazide** derivatives. The table below highlights the characteristic vibrational frequencies (cm⁻¹) for the parent **picolinohydrazide** and one of its derivatives.

Compound	ν(N-H)	ν(C=O)	ν(C=N)	ν(C-O)	Reference
(E)-N'-(2,5- dimethoxybe nzylidene)pic olinohydrazid e	-	1666	1623	1270	[2][3]
Phenylacetoh ydrazide Schiff Base (H ₂ L)	3199	1666	1623	1270	[3]

Note: The IR spectra were recorded using KBr disks.[2]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1 H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts (δ , ppm) of key protons in a phenylacetohydrazide Schiff base ligand are presented below.

Compound	Solvent	δ (ΟΗ)	δ (NH)	Reference
Phenylacetohydr azide Schiff Base (H ₂ L)	DMSO-d ₆	12.51, 11.85	11.35, 10.91	[3]

Note: The disappearance of these signals upon the addition of D₂O confirms the assignment to exchangeable protons.[3]



Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of compounds. The table below shows the molecular ion peaks observed for two **picolinohydrazide** derivatives.

Compound	lonization Method	[M+H]+ (m/z)	Molecular Formula	Reference
Pyrazolo[3,4- b]pyridine derivative 4a	ESI-MS	264.1134	C16H14N3O+	[4]
Pyrazolo[3,4-b]pyridine derivative 4b	ESI-MS	383.1867	С24Н23N4О+	[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the synthesis and spectroscopic characterization of **picolinohydrazide** ligands.

General Synthesis of Picolinohydrazides

The synthesis of **picolinohydrazide**s is typically a straightforward process involving the reaction of a picolinic acid ester with hydrazine hydrate.[1]

- Reaction Setup: A solution of the appropriate methyl picolinate (1.0 equivalent) is prepared in ethanol.
- Addition of Hydrazine: Hydrazine hydrate (1.2 equivalents) is added to the ethanolic solution.
- Reaction: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.



• Purification: The resulting solid product is collected by filtration, washed with cold ethanol, and dried under a vacuum.[1]

Spectroscopic Characterization

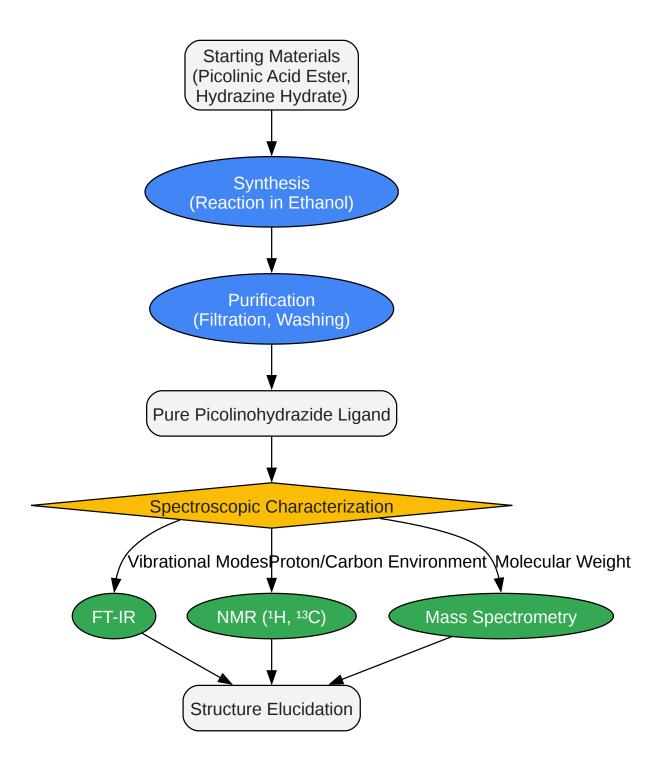
The structural confirmation of the synthesized **picolinohydrazide** ligands is achieved through a combination of spectroscopic techniques.

- FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer using KBr disks, with scans performed in the 4000-400 cm⁻¹ range.[2]
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz).[5] Deuterated solvents such as DMSO-d₆ are commonly used.
- Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized compounds.[6]

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **picolinohydrazide** ligands.





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Caption: General workflow for picolinohydrazide ligand synthesis and characterization.



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